2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione
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Overview
Description
2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions. This method also offers high yields and an environmentally benign approach .
Industrial Production Methods: Industrial production methods for this compound typically involve multi-component reactions (MCRs) due to their simplicity, efficiency, and high selectivity. These methods are valuable in drug design and discovery, as they allow for the synthesis of bioactive and complex molecules with minimal workup .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxy and naphthoquinone functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include aromatic aldehydes, aromatic amines, and catalysts such as L-proline and nano copper (II) oxide. The reactions are typically carried out under reflux conditions in ethanol or under mild, ambient, and solvent-free conditions .
Major Products Formed: The major products formed from these reactions include various hydroxy-substituted naphthalene-1,4-dione derivatives. These derivatives exhibit fluorescence properties and are of interest in many disciplines, including electroluminescence devices, molecular probes for biochemical research, and traditional textile and polymer fields .
Scientific Research Applications
2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a versatile substrate for the synthesis of a large array of heterocyclic compounds such as xanthenes, phenazines, quinoxalines, spiro compounds, acridines, oxazines, anthracenes, chromenes, furans, and quinolones . In biology and medicine, it has been studied for its potential as an anti-protozoan drug and its effectiveness in treating diseases such as Theileriosis . Additionally, it is used in the development of fluorescent materials for electroluminescence devices and molecular probes for biochemical research .
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The hydroxy and naphthoquinone functional groups play a crucial role in its biological activity. These groups facilitate the formation of reactive oxygen species (ROS) and the induction of oxidative stress, which can lead to cell death in certain types of cells . Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(1-Hydroxy-2-phenylethyl)naphthalene-1,4-dione can be compared with other similar compounds such as 2-hydroxy-1,4-naphthoquinone (lawsone) and 5-hydroxy-2-methyl-naphthalene-1,4-dione (plumbagin). These compounds share similar structural features and biological activities. this compound is unique due to its specific hydroxy and phenylethyl substitutions, which confer distinct chemical and biological properties .
List of Similar Compounds:- 2-Hydroxy-1,4-naphthoquinone (lawsone)
- 5-Hydroxy-2-methyl-naphthalene-1,4-dione (plumbagin)
- 2,3-Disubstituted-1,4-naphthoquinones containing an arylamine with trifluoromethyl group
Properties
CAS No. |
6944-37-2 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(1-hydroxy-2-phenylethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O3/c19-16(10-12-6-2-1-3-7-12)15-11-17(20)13-8-4-5-9-14(13)18(15)21/h1-9,11,16,19H,10H2 |
InChI Key |
VGJVLFZDHPYDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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